

in vitro and in vivo studies of WH-4-023

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Compound of Interest

Compound Name: WH-4-023

Cat. No.: B15544187

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An In-depth Technical Guide on the In Vitro and In Vivo Studies of **WH-4-023**

Introduction

WH-4-023 is a potent and selective dual inhibitor of the Src family kinases, particularly Lck and Src.^{[1][2]} It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).^{[3][4]} As an orally active compound, **WH-4-023** serves as a valuable research tool in immunology and oncology for investigating signaling pathways and has potential therapeutic applications in targeting cancers driven by Src/Lck and modulating inflammatory responses.^{[1][5]} This guide provides a comprehensive overview of the available in vitro and in vivo data on **WH-4-023**, including detailed experimental protocols and visualizations of key pathways and workflows.

In Vitro Studies

The in vitro activity of **WH-4-023** has been characterized through various biochemical and cellular assays, establishing its potency and selectivity for its primary targets.

Data Presentation: Inhibitory Activity

The inhibitory potency of **WH-4-023** against a panel of kinases has been quantified, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the table below.

Target Kinase	IC50 Value	Selectivity Notes
Lck	2 nM	Potent inhibition.[2][3][6][7]
Src	6 nM	Potent inhibition.[2][3][6][7]
SIK1	10 nM	Potent inhibition.[3][4][6]
SIK2	22 nM	Potent inhibition.[3][4][6]
SIK3	60 nM	Potent inhibition.[3][4][6]
p38α	1.3 μM	>300-fold less sensitive than Lck/Src.[1][7]
KDR (VEGFR2)	0.65 μM	>300-fold less sensitive than Lck/Src.[1][7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below.

1. Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay is used to determine the direct inhibitory activity of **WH-4-023** on Lck kinase.

- Objective: To quantify the ATP-dependent phosphorylation of a substrate peptide by Lck in the presence or absence of the inhibitor.[2][3]
- Materials:
 - **WH-4-023** (test compound)[2]
 - Lck (GST-kinase domain fusion, AA 225-509)[2][3]
 - Biotinylated substrate peptide (gastrin)[2][3]
 - ATP[2][3]

- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.[\[2\]](#)[\[3\]](#)
- Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[\[2\]](#)[\[3\]](#)
- Detection Reagents: Streptavidin-allophycocyanin (SA-APC) and europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY).[\[2\]](#)[\[3\]](#)
- Procedure:
 - Prepare a reaction mixture containing Lck (final concentration: 250 pM), the gastrin substrate (final concentration: 1.2 μM), and varying concentrations of **WH-4-023** in the assay buffer.[\[2\]](#)[\[3\]](#)
 - Initiate the kinase reaction by adding ATP to a final concentration of 0.5 μM.[\[2\]](#)[\[3\]](#)
 - Incubate the reaction at the appropriate temperature and for a set duration.
 - Stop the reaction by adding 160 μL of the detection reagent buffer containing SA-APC (final concentration: 0.0004 mg/mL) and Eu-anti-PY (final concentration: 0.025 nM).[\[2\]](#)[\[3\]](#)[\[8\]](#)
 - Read the plate in a fluorescence plate reader with excitation at 320 nm and emission at 615 nm and 655 nm to measure the HTRF signal.[\[2\]](#)[\[3\]](#)

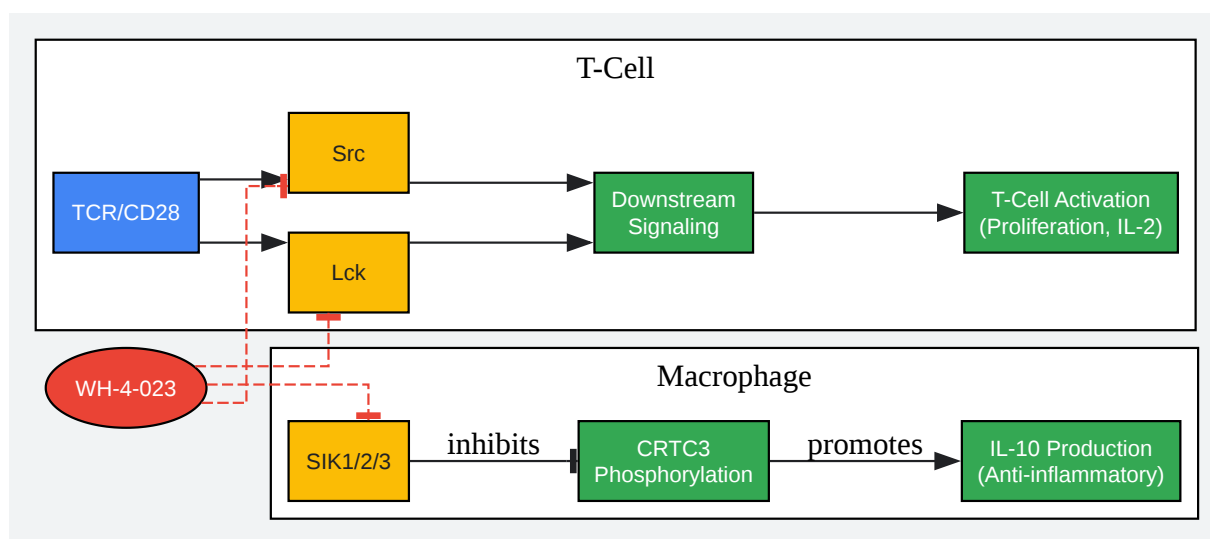
2. T-Cell Proliferation and IL-2 Secretion Assay

This cell-based assay evaluates the effect of **WH-4-023** on T-cell activation.

- Objective: To measure the potency of **WH-4-023** in inhibiting T-cell receptor (TCR) signaling pathways.[\[2\]](#)[\[8\]](#)
- Procedure:
 - Purify human T-cells from peripheral blood lymphocytes.[\[2\]](#)[\[8\]](#)

- Pre-incubate the purified T-cells (1×10^5 cells/well in a 96-well plate) with or without various concentrations of **WH-4-023**.[\[2\]](#)[\[8\]](#)
- Stimulate the T-cells with a combination of anti-CD3 and anti-CD28 antibodies.[\[2\]](#)[\[8\]](#)
- Culture the cells for approximately 20 hours at 37°C in 5% CO₂.[\[2\]](#)[\[8\]](#)
- Collect the supernatants and quantify the amount of secreted Interleukin-2 (IL-2) using an ELISA kit.[\[2\]](#)[\[8\]](#)
- To assess cell proliferation, pulse the remaining cells with ³H-thymidine and incubate overnight.[\[2\]](#)[\[8\]](#)
- Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a liquid scintillation counter.[\[8\]](#)

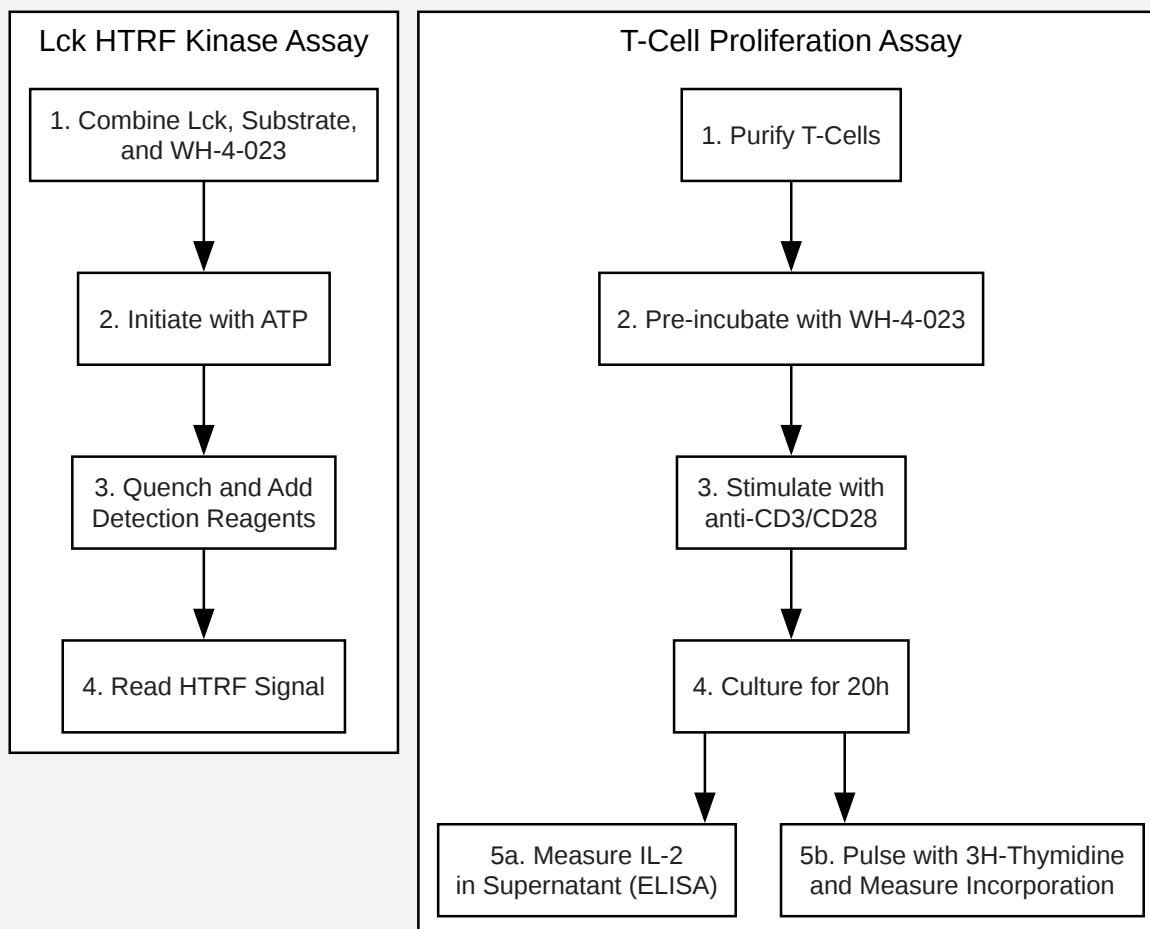
Mandatory Visualization: Signaling Pathways and Workflows

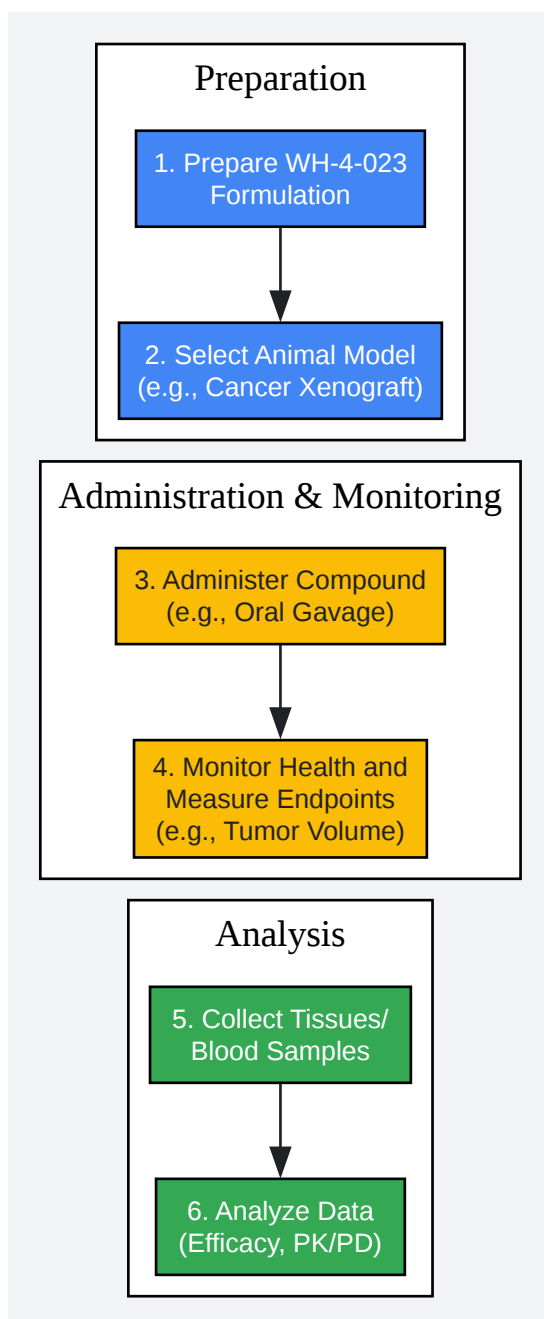


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Caption: **WH-4-023** inhibits Lck/Src in T-cells and SIKs in macrophages.

In Vitro Experimental Workflows





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